3-(1H-Benzimidazol-2-YL)-1H-indazole
Overview
Description
3-(1H-Benzimidazol-2-YL)-1H-indazole is a heterocyclic compound that features both benzimidazole and indazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-YL)-1H-indazole typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-diaminobenzene with formic acid or formamide under acidic conditions to form benzimidazole, which is then further reacted with hydrazine derivatives to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-2-YL)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole or indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
3-(1H-Benzimidazol-2-YL)-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases.
Medicine: Explored for its anticancer, antimicrobial, and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit the activity of cyclin-dependent kinases by binding to their active sites, thereby interfering with cell cycle progression. This inhibition can lead to the arrest of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler compound with similar biological activities but lacking the indazole moiety.
1H-Indazole: Another related compound that shares the indazole ring but lacks the benzimidazole structure.
Benzimidazole-2-thiol: Known for its antimicrobial and antioxidant properties.
Uniqueness
3-(1H-Benzimidazol-2-YL)-1H-indazole is unique due to the presence of both benzimidazole and indazole rings, which confer a combination of properties from both structures. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(1H-indazol-3-yl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h1-8H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFRFMSUBOCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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